molecular formula C20H19FN4O2 B12022498 N'-[(E)-(4-fluorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12022498
M. Wt: 366.4 g/mol
InChI Key: CJYPBWNSXYJKFT-LPYMAVHISA-N
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Description

N’-[(E)-(4-fluorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biology .

Preparation Methods

The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of substituted hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents like ethanol, methanol, or tetrahydrofuran under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N’-[(E)-(4-fluorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with transition metals. These complexes can interact with biological molecules, leading to various biochemical effects. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

N’-[(E)-(4-fluorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can be compared with other Schiff base hydrazones, such as:

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of N’-[(E)-(4-fluorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide lies in its specific combination of substituents, which can impart distinct properties and applications.

Properties

Molecular Formula

C20H19FN4O2

Molecular Weight

366.4 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19FN4O2/c1-2-11-27-17-9-5-15(6-10-17)18-12-19(24-23-18)20(26)25-22-13-14-3-7-16(21)8-4-14/h3-10,12-13H,2,11H2,1H3,(H,23,24)(H,25,26)/b22-13+

InChI Key

CJYPBWNSXYJKFT-LPYMAVHISA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)F

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F

Origin of Product

United States

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